molecular formula C5H6N2O2 B3053098 N'-hydroxyfuran-2-carboximidamide CAS No. 50892-99-4

N'-hydroxyfuran-2-carboximidamide

Cat. No.: B3053098
CAS No.: 50892-99-4
M. Wt: 126.11 g/mol
InChI Key: BYRPNZFONPLHNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Safety and Hazards

The safety information for N’-hydroxyfuran-2-carboximidamide includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

The synthesis of N’-hydroxyfuran-2-carboximidamide typically involves the reaction of furan-2-carboximidamide with hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

N’-hydroxyfuran-2-carboximidamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N’-hydroxyfuran-2-carboximidamide involves its binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This action prevents the growth and proliferation of bacterial cells, making it effective against certain bacterial infections . The molecular targets include the ribosomal RNA and associated proteins within the bacterial ribosome .

Comparison with Similar Compounds

N’-hydroxyfuran-2-carboximidamide can be compared with other similar compounds, such as:

The uniqueness of N’-hydroxyfuran-2-carboximidamide lies in its specific structure, which allows it to effectively bind to bacterial ribosomes and inhibit protein synthesis .

Properties

CAS No.

50892-99-4

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

N'-hydroxyfuran-2-carboximidamide

InChI

InChI=1S/C5H6N2O2/c6-5(7-8)4-2-1-3-9-4/h1-3,8H,(H2,6,7)

InChI Key

BYRPNZFONPLHNA-UHFFFAOYSA-N

Isomeric SMILES

C1=COC(=C1)/C(=N\O)/N

SMILES

C1=COC(=C1)C(=NO)N

Canonical SMILES

C1=COC(=C1)C(=NO)N

50892-99-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-hydroxyfuran-2-carboximidamide
Reactant of Route 2
N'-hydroxyfuran-2-carboximidamide
Reactant of Route 3
N'-hydroxyfuran-2-carboximidamide
Reactant of Route 4
N'-hydroxyfuran-2-carboximidamide
Reactant of Route 5
N'-hydroxyfuran-2-carboximidamide
Reactant of Route 6
N'-hydroxyfuran-2-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.